Anilino-naphthalen-2-yl-oxoazanium
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Overview
Description
Anilino-naphthalen-2-yl-oxoazanium is an organic compound with the molecular formula C16H12N2O It is a member of the azoxy compounds, which are characterized by the presence of an N=N-O functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anilino-naphthalen-2-yl-oxoazanium typically involves the reaction of naphthalene derivatives with phenylhydrazine under oxidative conditions. One common method includes the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate to facilitate the formation of the azoxy group. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Anilino-naphthalen-2-yl-oxoazanium can undergo various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines or azo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of naphthalene and phenyl rings.
Reduction: Amines or azo compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anilino-naphthalen-2-yl-oxoazanium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anilino-naphthalen-2-yl-oxoazanium involves its interaction with molecular targets through the azoxy group. This functional group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylazo)naphthalene: Similar structure but with an azo group instead of an azoxy group.
2-(Phenylhydrazono)naphthalene: Contains a hydrazone group.
2-(Phenyl-NNO-azoxy)benzene: Similar azoxy group but with a benzene ring instead of a naphthalene ring.
Uniqueness
Anilino-naphthalen-2-yl-oxoazanium is unique due to the presence of both naphthalene and phenyl rings connected by an azoxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
16914-55-9 |
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Molecular Formula |
C16H13N2O+ |
Molecular Weight |
249.293 |
IUPAC Name |
anilino-naphthalen-2-yl-oxoazanium |
InChI |
InChI=1S/C16H13N2O/c19-18(17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,17,19)/q+1 |
InChI Key |
ZRWWTNKEBPJCKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N[N+](=O)C2=CC3=CC=CC=C3C=C2 |
Synonyms |
2-(Phenyl-NNO-azoxy)naphthalene |
Origin of Product |
United States |
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